molecular formula C24H26ClN5O2S B2840966 N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-01-8

N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2840966
CAS No.: 1114877-01-8
M. Wt: 484.02
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
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Biological Activity

N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a quinazoline core structure with various substituents that influence its biological activity. The synthesis typically involves multi-step reactions including thioether formation and cyclization processes. The detailed synthetic pathways are crucial for understanding how modifications to the structure can enhance or alter its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cell lines. The mechanism often involves the inhibition of key oncogenic pathways such as the epidermal growth factor receptor (EGFR) signaling pathway .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a spectrum of bacterial strains. Studies suggest that derivatives with similar structural motifs possess broad-spectrum antibacterial effects, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

3. Anti-inflammatory Effects

Compounds in the quinazoline class have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. This effect is particularly relevant in conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cancer progression and inflammatory responses.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Disruption of Cell Cycle : By interfering with cell cycle regulators, these compounds can halt the proliferation of cancer cells.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

StudyCompoundActivityFindings
3-substituted quinazolinonesAntitumorEffective against multiple tumor cell lines
Thiosemicarbazide derivativesAntitumorSignificant cytotoxicity against U937 cells
BenzimidazoquinazolinesAnti-inflammatoryPotent inhibition of TNF-α production

Properties

IUPAC Name

N-butan-2-yl-1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-4-12-29-22(32)18-11-10-16(21(31)26-15(3)5-2)13-20(18)30-23(29)27-28-24(30)33-14-17-8-6-7-9-19(17)25/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSTXMCVVUDCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)N3C1=NN=C3SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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